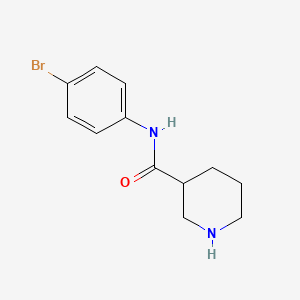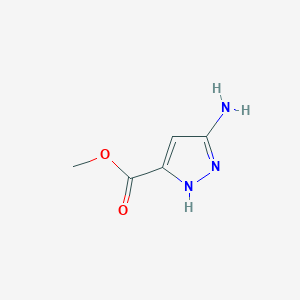
5-amino-1H-pyrazole-3-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It is a pyrazole derivative, which is a class of compounds that have been of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “methyl 5-amino-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecular weight of the compound is 141.13 g/mol .Physical and Chemical Properties Analysis
“Methyl 5-amino-1H-pyrazole-3-carboxylate” has a molecular weight of 141.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 141.053826475 g/mol .Applications De Recherche Scientifique
Chimie médicinale
5-amino-1H-pyrazole-3-carboxylate de méthyle: est un échafaudage précieux en chimie médicinale en raison de son potentiel à servir de précurseur pour divers composés biologiquement actifs. Il a été utilisé dans la conception et la synthèse de molécules aux propriétés thérapeutiques, en particulier comme ligands pour les récepteurs ou les enzymes . Les dérivés de ce composé ont montré des promesses dans des domaines tels que les traitements anticancéreux et anti-inflammatoires, soulignant son importance dans la découverte et le développement de médicaments.
Synthèse organique
En synthèse organique, ce composé sert de bloc de construction polyvalent pour la construction de divers échafaudages hétérocycliques. Sa réactivité permet la formation de composés hétérocycliques polysubstitués et fusionnés, qui sont essentiels dans la synthèse de molécules organiques complexes . La capacité de créer de telles structures est essentielle pour faire progresser les méthodologies synthétiques et découvrir de nouvelles entités chimiques.
Chimie industrielle
Le cycle pyrazole trouvé dans le this compound est un motif courant en chimie industrielle. Il est utilisé dans la synthèse de matériaux qui ont des applications dans diverses industries, y compris les produits pharmaceutiques, les produits agrochimiques et les colorants . Son rôle d'intermédiaire dans ces processus souligne son importance industrielle.
Chimie agricole
Dans le secteur agricole, les dérivés du this compound sont étudiés pour leur utilisation potentielle comme herbicides et pesticides. Le squelette du composé peut être modifié pour cibler des ravageurs ou des mauvaises herbes spécifiques, contribuant au développement de nouveaux produits chimiques agricoles .
Chimie supramoléculaire
Les dérivés de ce composé peuvent former des structures complexes aux propriétés uniques, ce qui les rend appropriés pour des applications en chimie supramoléculaire. Ils peuvent être utilisés pour créer des assemblages moléculaires qui sont fondamentaux dans le développement de nouveaux matériaux aux fonctions spécifiques .
Chimie des polymères
Le this compound peut également être utilisé en chimie des polymères. Ses dérivés peuvent agir comme monomères ou agents de réticulation dans la création de polymères aux propriétés physiques et chimiques souhaitées . Cette application est cruciale pour la production de nouveaux matériaux polymères aux fonctionnalités sur mesure.
Orientations Futures
Pyrazole derivatives, including “methyl 5-amino-1H-pyrazole-3-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.
Mécanisme D'action
Target of Action
Methyl 5-amino-1H-pyrazole-3-carboxylate is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide . This enzyme plays a crucial role in the metabolism of D-amino acids and the regulation of neurotransmitters.
Mode of Action
The compound interacts with its target, DAO, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of D-amino acids, particularly D-serine, which is known to be a co-agonist of the NMDA receptor and plays a significant role in neurotransmission .
Biochemical Pathways
The inhibition of DAO by methyl 5-amino-1H-pyrazole-3-carboxylate affects the D-amino acid metabolic pathway . This results in an increase in the concentration of D-serine, enhancing the activation of the NMDA receptor and thus modulating glutamatergic neurotransmission .
Result of Action
The inhibition of DAO by methyl 5-amino-1H-pyrazole-3-carboxylate leads to an increase in D-serine levels, which can enhance the activation of NMDA receptors . This modulation of neurotransmission can have various effects at the cellular level, potentially influencing processes such as learning, memory, and neural plasticity .
Analyse Biochimique
Biochemical Properties
Methyl 5-amino-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic addition and intramolecular cyclization reactions, which are crucial in the synthesis of more complex heterocyclic systems . It interacts with enzymes such as pyrazole synthase, which facilitates the formation of pyrazole rings. Additionally, methyl 5-amino-1H-pyrazole-3-carboxylate can bind to proteins involved in cellular signaling pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the compound’s reactivity and biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-amino-1H-pyrazole-3-carboxylate can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that methyl 5-amino-1H-pyrazole-3-carboxylate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Metabolic Pathways
Methyl 5-amino-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. This compound can be metabolized by enzymes such as pyrazole hydroxylase, which adds hydroxyl groups to the pyrazole ring, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux within the cell. The interaction of methyl 5-amino-1H-pyrazole-3-carboxylate with metabolic enzymes and cofactors is essential for understanding its role in cellular metabolism and its potential effects on metabolic pathways.
Transport and Distribution
The transport and distribution of methyl 5-amino-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, methyl 5-amino-1H-pyrazole-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are crucial for determining the bioavailability and biological activity of methyl 5-amino-1H-pyrazole-3-carboxylate.
Subcellular Localization
The subcellular localization of methyl 5-amino-1H-pyrazole-3-carboxylate plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 5-amino-1H-pyrazole-3-carboxylate may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of methyl 5-amino-1H-pyrazole-3-carboxylate is essential for elucidating its mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSVVOCYHTIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593849 | |
| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632365-54-9 | |
| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural feature of the product formed when methyl 5-amino-1H-pyrazole-3-carboxylate reacts with ethyl isothiocyanatocarbonate?
A1: The reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with ethyl isothiocyanatocarbonate yields methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. A key structural feature of this product is the presence of a six-membered pseudo-heterocyclic ring formed by an intramolecular N—H⋯O hydrogen bond. This bond involves the NH-group linking the thiourea and pyrazole fragments []. Additionally, intermolecular hydrogen bonds (N—H⋯O and N—H⋯S) involving the pyrazole and thiourea NH groups, respectively, contribute to the formation of infinite chains within the crystal structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
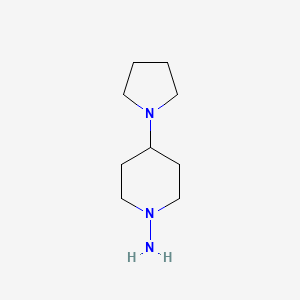
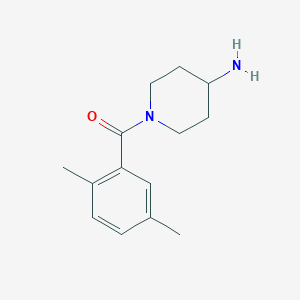
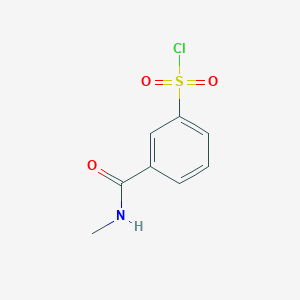
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)


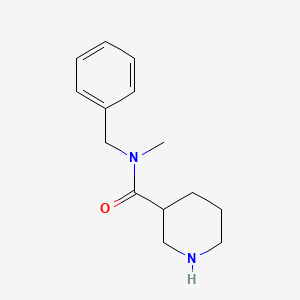
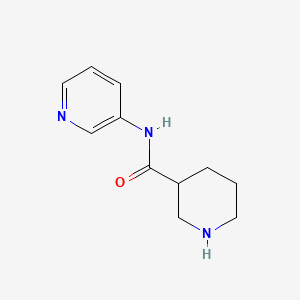

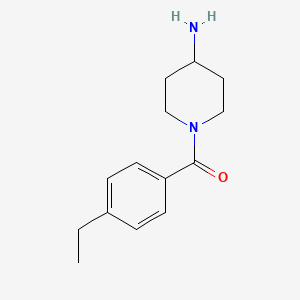
![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)


